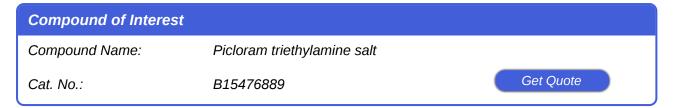


Stability and Degradation of Picloram Triethylamine Salt: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Picloram, a systemic herbicide of the pyridine carboxylic acid family, is widely utilized for the control of broadleaf weeds and woody plants. It is often formulated as a triethylamine salt to enhance its solubility and ease of application. In aqueous environments, **Picloram triethylamine salt** readily dissociates into the picloram anion and the triethylammonium cation. Consequently, the environmental fate and degradation pathways are primarily governed by the behavior of the picloram anion. This technical guide provides a comprehensive overview of the stability and degradation pathways of Picloram, with a focus on photodegradation, microbial degradation, and hydrolysis. The information is compiled from various scientific studies to provide researchers and professionals with a detailed understanding of its environmental persistence and transformation.

Chemical and Physical Properties

Picloram triethylamine salt is formed by the reaction of Picloram acid (4-amino-3,5,6-trichloro-2-pyridinecarboxylic acid) with triethylamine. Key properties of Picloram are summarized in the table below.



Property	Value	References
Chemical Formula (Acid)	C ₆ H ₃ Cl ₃ N ₂ O ₂	[1]
Molecular Weight (Acid)	241.46 g/mol	[2]
Water Solubility (Acid)	430 mg/L at 25°C	[3][4]
рКа	3.6	[3]
Vapor Pressure (Acid)	8.3 x 10 ⁻⁵ Pa at 35°C	[3]

Stability of Picloram

Picloram is known for its persistence in the environment, particularly in soil. Its stability is influenced by several factors, including sunlight, microbial activity, soil type, and pH.

Hydrolytic Stability

Picloram is highly stable to hydrolysis across a range of environmentally relevant pH values. Studies have shown that it does not readily hydrolyze in water under acidic, neutral, or basic conditions.[3] The hydrolytic half-life is estimated to be greater than one year. Hance (1967) determined that the half-life of picloram due to chemical degradation alone is between 9 and 116 years, making non-biological chemical degradation an insignificant dissipation process in soil.[4]

Thermal Stability

Picloram acid decomposes at approximately 215°C.[2] While specific data on the thermal degradation of the triethylamine salt is limited, formulations are generally stable under normal storage conditions. When heated to decomposition, picloram can emit toxic fumes of hydrogen chloride and nitrogen oxides.[1]

Degradation Pathways

The primary mechanisms for Picloram degradation in the environment are photodegradation and microbial degradation.

Photodegradation



Picloram is susceptible to degradation by ultraviolet (UV) light, particularly in aqueous solutions.[2][3] Photodegradation occurs more rapidly in clear, moving water compared to soil surfaces.[4] The photolytic half-life in freshwater has been estimated to be around 2 to 3 days. [4] Merkle et al. (1967) reported 65% degradation of picloram in an aqueous solution after one week of exposure, compared to only 15% degradation on a soil surface.[4] The process involves the absorption of UV radiation, leading to the cleavage of the pyridine ring and dechlorination.

Photodegradation Products:

- Carbon dioxide (CO₂)
- Oxamic acid
- 3-oxo-β-alanine
- Chloride ions, ammonium ions, and nitrate ions have also been identified as final mineralization products in photocatalytic degradation studies.[5][6]

The proposed pathway for photodegradation involves the stepwise removal of chlorine atoms and subsequent ring opening.



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Figure 1: Simplified photodegradation pathway of Picloram.

Microbial Degradation

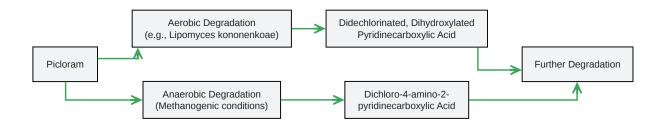
Microbial metabolism is the principal pathway for Picloram degradation in soil, although the process is generally slow.[4] The rate of microbial degradation is influenced by soil moisture, temperature, and organic matter content, with optimal conditions favoring microbial activity leading to faster breakdown.[4] The half-life of Picloram in soil can vary widely, from as short as 30 days under optimal conditions to over 400 days in cooler climates, with persistence for several years being possible.[3][4]



Several microorganisms have been identified that can degrade Picloram. For instance, the yeast Lipomyces kononenkoae has been shown to rapidly and completely degrade Picloram, utilizing it as a nitrogen source.[7] The degradation proceeds via a didechlorinated, dihydroxylated pyridinecarboxylic acid derivative.[7] Under anaerobic conditions, reductive dechlorination has been observed, with the removal of a chlorine atom from the pyridine ring.[8]

Microbial Degradation Products:

- Didechlorinated, dihydroxylated pyridinecarboxylic acid derivatives[7]
- Dichloro-4-amino-2-pyridinecarboxylic acid isomers (under anaerobic conditions)[8]
- The 6-hydroxy derivative of picloram has been suggested as a minor product in a competing reaction pathway.[9]



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Figure 2: Microbial degradation pathways of Picloram.

Quantitative Data Summary

The following tables summarize the available quantitative data on the stability and degradation of Picloram.

Table 1: Half-life of Picloram in Different Matrices



Matrix	Condition	Half-life	References
Soil	Aerobic, optimal moisture and temperature	As short as 30 days	[3]
Soil	Cooler climates	Up to 400 days	[3]
Soil	General range	1 to 13 months	[10]
Water	Photolysis, clear and moving	2 to 3 days	[4]
Water	Photolysis, various depths and seasons	2.3 to 41.3 days	[1][11]
Water	Hydrolysis (pH 5, 7, 9)	> 1 year	
Soil	Chemical degradation alone	9 to 116 years	[4]

Table 2: Kinetic Data for Picloram Degradation

Degradatio n Process	Kinetic Model	Rate Constant	Half-life	Conditions	References
Photocatalyti c Degradation (with TiO ₂)	Pseudo-first- order	17.6 x 10 ⁻² min ⁻¹	4 minutes	20 ppm Picloram, 300 mg TiO ₂ , 25°C, sunlight	[12]
Photodegrad ation in Water	First-order	-	2.6 days	25°C, 40°N latitude, mid- summer	[5]

Experimental Protocols

Detailed experimental protocols for studying the degradation of Picloram are often specific to the research objectives. However, a general outline of methodologies for key experiments is



provided below.

Photodegradation Study

Objective: To determine the rate of photodegradation of Picloram in an aqueous solution under simulated or natural sunlight.

Materials:

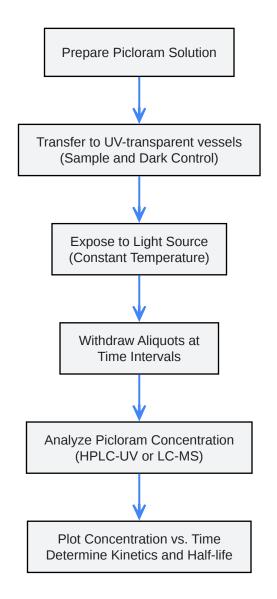
- Picloram standard
- Ultrapure water
- Quartz or borosilicate glass vessels (transparent to UV light)
- Light source (e.g., xenon arc lamp with filters to simulate sunlight, or natural sunlight)
- Radiometer to measure light intensity
- · Constant temperature bath
- Analytical instrumentation (HPLC-UV or LC-MS)

Procedure:

- Prepare a stock solution of Picloram in ultrapure water at a known concentration (e.g., 20 ppm).[12]
- Transfer a specific volume of the Picloram solution into the reaction vessels.
- Place the vessels in a constant temperature bath to maintain a consistent temperature (e.g., 25°C).[12]
- Expose the samples to the light source. A dark control (vessel wrapped in aluminum foil) should be run in parallel to account for any non-photolytic degradation.
- At predetermined time intervals, withdraw aliquots from each vessel.



- Analyze the concentration of Picloram in the aliquots using a validated analytical method such as HPLC-UV, monitoring at a wavelength of approximately 220-224 nm.[12][13]
- Plot the concentration of Picloram versus time to determine the degradation kinetics. The
 data can be fitted to kinetic models (e.g., first-order) to calculate the rate constant and halflife.



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